Vancocine
Description
Historical Perspectives on Glycopeptide Discovery and Chemical Significance
The discovery of glycopeptide antibiotics dates back to the mid-1950s. Vancomycin (B549263), initially referred to as compound 05865, was discovered in 1952 in a soil sample from Borneo by Eli Lilly and Company. sensus.org Another early glycopeptide, ristocetin, was discovered around the same time. nih.gov Vancomycin was approved for clinical use in the United States in 1958. sensus.orgwikipedia.org Despite its early clinical use, the complex chemical structure of vancomycin was not fully elucidated until 1981 or 1982, nearly three decades after its discovery. nih.govoup.comacs.orgacs.org This highlights the significant chemical complexity of these molecules. The challenging total synthesis of vancomycin was reported in the late 1990s. acs.org
The chemical significance of vancomycin lies in its intricate structure, which is key to its mechanism of action. It is a heptapeptide (B1575542) containing both proteinogenic and non-proteinogenic amino acids that undergo extensive oxidative cross-linking, forming a rigid, cage-like structure. nih.govsensus.org This unique conformation allows vancomycin to bind specifically to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis. sensus.orgoup.commims.comdoseme-rx.comnih.gov The development of resistance often involves modifications to this binding site, such as the replacement of D-Ala-D-Ala with D-Ala-D-lactate (D-Ala-D-Lac), which significantly reduces vancomycin's binding affinity. acs.orgnih.gov
Structural Classification and Subfamilies within Glycopeptide Antibiotics
Glycopeptide antibiotics are broadly classified based on their structural features, particularly the core peptide scaffold and glycosylation patterns. Vancomycin and teicoplanin are considered first-generation glycopeptides. wikipedia.orgnih.gov They share the core mechanism of binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. wikipedia.orgstudysmarter.co.uk
More recent developments have led to the creation of semi-synthetic glycopeptides, often referred to as second-generation agents. These include lipoglycopeptides such as telavancin, oritavancin, and dalbavancin. wikipedia.orgnih.gov These newer agents are often modified to improve pharmacokinetic properties and enhance activity, including against some vancomycin-resistant strains. nih.govacs.org For instance, lipoglycopeptides possess additional lipophilic moieties that contribute to their mechanism of action, including membrane disruption in addition to D-Ala-D-Ala binding. wikipedia.org
The structural diversity within glycopeptides can be illustrated by comparing vancomycin and teicoplanin. Vancomycin has three oxidative cross-links between aromatic amino acids in its heptapeptide core, while teicoplanin has four. nih.gov Teicoplanin is also more lipophilic than vancomycin due to the presence of fatty acid chains. wikipedia.org
Here is a table summarizing some key glycopeptide antibiotics and their classification:
| Glycopeptide Antibiotic | Classification | Origin |
| Vancomycin | First-generation GPA | Natural |
| Teicoplanin | First-generation GPA | Natural |
| Telavancin | Second-generation GPA | Semi-synthetic |
| Oritavancin | Second-generation GPA | Semi-synthetic |
| Dalbavancin | Second-generation GPA | Semi-synthetic |
Biogeographical Origin and Natural Production of Vancomycin
Vancomycin is a natural product, originally isolated from a soil sample collected in Borneo. sensus.org It is produced by the soil bacterium Amycolatopsis orientalis. sensus.orgwikipedia.orgacs.orgnih.gov The production of vancomycin by this microorganism is a result of a complex biosynthetic pathway. nih.gov
The biosynthesis of vancomycin involves nonribosomal peptide synthesis, meaning it is produced without the direct involvement of mRNA or ribosomes. sensus.org The process utilizes a series of enzymes, specifically nonribosomal protein synthases (NRPSs), which determine the sequence of the seven amino acids in the peptide backbone. wikipedia.org Following the assembly of the heptapeptide scaffold, post-translational modifications occur, including oxidative cross-linking to form the characteristic cyclic structure and glycosylation with sugar moieties like glucose and vancosamine (B1196374). sensus.orgoup.comresearchgate.net
Research suggests that the genes responsible for vancomycin production and resistance in Amycolatopsis orientalis may have played a role in the origin of vancomycin resistance observed in clinical pathogens like enterococci. asm.orgnih.gov This highlights a potential link between the natural producers of antibiotics and the evolution of resistance mechanisms in other bacteria.
Here is a table showing the natural origin of some glycopeptide antibiotics:
| Glycopeptide Antibiotic | Producing Organism | Origin Type |
| Vancomycin | Amycolatopsis orientalis | Natural |
| Teicoplanin | Actinoplanes teichomyceticus | Natural |
Structure
2D Structure
Properties
Molecular Formula |
C66H76Cl3N9O24 |
|---|---|
Molecular Weight |
1485.7 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylazaniumyl)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylate;hydrochloride |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1 |
InChI Key |
LCTORFDMHNKUSG-PBHRHZHDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)[NH2+]C)O)Cl)CO)O)O)(C)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)[NH2+]C)O)Cl)CO)O)O)(C)N)O.Cl |
Synonyms |
AB-Vancomycin Diatracin Hydrochloride, Vancomycin Sulfate, Vancomycin Vanco Azupharma VANCO-cell Vanco-saar Vancocin Vancocin HCl Vancocine Vancomicina Abbott Vancomicina Chiesi Vancomicina Combino Phar Vancomicina Norman Vancomycin Vancomycin Hexal Vancomycin Hydrochloride Vancomycin Lilly Vancomycin Phosphate (1:2) Vancomycin Phosphate (1:2), Decahydrate Vancomycin Sulfate Vancomycin-ratiopharm Vancomycine Dakota |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Analysis of Vancomycin
Elucidation of the Tricyclic Glycopeptide Framework
The structural elucidation of vancomycin (B549263) revealed a rigid tricyclic framework formed by a cross-linked heptapeptide (B1575542) backbone. This complex architecture arises from the oxidative cross-linking of specific aromatic amino acid side chains within the peptide chain. researchgate.netnih.gov These cross-links create a cage-like structure that is essential for the molecule's function. The tricyclic system comprises three macrocyclic rings: a 12-membered biaryl-linked ring (AB ring system) and two 16-membered biaryl ether-linked rings (CD and DE ring systems). researchgate.netresearchgate.netrsc.org The formation of these rings is catalyzed by cytochrome P450 monooxygenases during the biosynthesis of the vancomycin aglycone. nih.govpnas.org Early studies involving chemical degradation and subsequent NMR analysis, followed by pioneering X-ray crystallography of a degradation product, provided initial insights into this complex framework. nih.gov
Structural Characterization of the Heptapeptide Backbone and Aromatic Residues
The core of the vancomycin molecule is a heptapeptide backbone composed of seven amino acids. sensus.orgresearchgate.net Of these seven residues, only asparagine (Asn₃) and leucine (B10760876) (Leu₁) are proteinogenic amino acids; the others are non-proteinogenic or non-coded amino acids. sensus.org The heptapeptide sequence includes specific aromatic residues that undergo oxidative cross-linking to form the characteristic rigid scaffold. nih.govpnas.org These aromatic residues are crucial for establishing the tricyclic framework. For example, the cross-linking involves connections between the side chains of residues 2–4, 4–6 (forming aryl-ether linkages), and 5–7 (forming a carbon-carbon bond). pnas.org This cross-linking rigidifies the peptide scaffold, creating the binding pocket necessary for interaction with its biological target. nih.gov
The specific amino acid composition of the vancomycin heptapeptide backbone is detailed below:
| Residue Number | Amino Acid | Type | Role in Cross-linking |
| 1 | Leucine (Leu₁) | Proteinogenic | - |
| 2 | β-hydroxytyrosine (β-OH-Tyr₂) | Non-proteinogenic | Involved in AB/CD link |
| 3 | Asparagine (Asn₃) | Proteinogenic | - |
| 4 | 4-hydroxyphenylglycine (HPG₄) | Non-proteinogenic | Involved in CD/DE link |
| 5 | 4-hydroxyphenylglycine (HPG₅) | Non-proteinogenic | Involved in DE link |
| 6 | β-hydroxytyrosine (β-OH-Tyr₆) | Non-proteinogenic | Involved in CD/DE link |
| 7 | 3,5-dihydroxyphenylglycine (DPG₇) | Non-proteinogenic | Involved in DE link |
Glycosidic Moiety Analysis: Disaccharide Composition and Linkage Stereochemistry
Vancomycin is a glycosylated peptide, meaning it contains attached sugar moieties. sensus.orgnih.gov A key feature of its structure is the presence of a disaccharide unit. This disaccharide is composed of two sugar residues: glucose and the amino-sugar vancosamine (B1196374). researchgate.netrsc.orgresearchgate.net The disaccharide is linked to the heptapeptide backbone via an O-glycosidic bond. frontiersin.org Specifically, the disaccharide is attached at the para-position of the phenyl group of the 4-hydroxyphenylglycine residue at position 4 of the heptapeptide backbone. nih.govresearchgate.net
Conformational Dynamics and Atropisomerism of the Vancomycin Scaffold
The rigid, cross-linked nature of the vancomycin scaffold imposes significant constraints on its conformational flexibility. The presence of biaryl and biaryl ether linkages within the macrocyclic rings leads to restricted rotation around certain bonds, giving rise to atropisomerism. researchgate.netresearchgate.netnih.govnsf.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond where the barrier to rotation is high enough to allow for the isolation of individual conformers. researchgate.netwikipedia.org
Vancomycin possesses elements of planar chirality and contains two Class-3 diaryl ether atropisomeric axes. researchgate.netnsf.govwikipedia.org The strained nature of the macrocyclic systems and the substitution patterns on the aromatic rings contribute to the stability of specific low-energy conformations, or atropisomers. researchgate.net Studies have shown that the AB biaryl center exhibits axial chirality, and there is a defined order of ring system introductions during synthesis that influences the resulting atropisomer. nih.gov The natural atropisomer of the isolated 12-membered AB ring system prefers a cis amide bond conformation. nih.gov The rigid AB ring system is thought to dominate the conformational properties of the surrounding CD ring system. nih.gov While there is restricted rotation, some thermal interconversion between atropisomers of the vancomycin aglycone's D-O-E ring has been observed at elevated temperatures. researchgate.net Evaluating the configurational stability of atropisomers, including those in vancomycin, can be done using techniques like variable-temperature NMR. researchgate.net
X-ray Crystallographic and Spectroscopic Studies of Vancomycin Structure
X-ray crystallography and various spectroscopic methods have been instrumental in determining and confirming the detailed three-dimensional structure and stereochemistry of vancomycin. A full crystal structure of vancomycin was reported in 1996, providing an accurate picture of its stereochemistry. researchgate.net More recent crystallographic studies, such as the 1.20 Å resolution structure of vancomycin bound to D-alanine-D-serine, have provided high-resolution details of its binding interactions and conformational state when complexed with ligands. osti.govrcsb.orgnih.gov These studies reveal that the ligand binds in essentially the same position and pose as the native D-alanine-D-alanine ligand. osti.govnih.gov
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been extensively used for the structural elucidation and characterization of vancomycin and its derivatives. nih.govresearchgate.netresearchgate.netpsu.eduasm.org Mass spectrometry provides information about the molecular weight and elemental composition. frontiersin.orgnih.gov For example, positive ion electrospray ionization mass spectra of vancomycin hydrochloride revealed a quasi-molecular ion peak at m/z 1448 [M+H]⁺, consistent with the molecular composition C₆₆H₇₅Cl₂N₉O₂₄. frontiersin.org
NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HMQC, HMBC), is crucial for assigning signals and determining the connectivity and spatial arrangement of atoms within the molecule. nih.govnih.govresearchgate.netresearchgate.net Despite the complexity of vancomycin's structure and potential signal overlap in NMR spectra, high-resolution techniques and specific solvent systems (like 9:1 H₂O/D₂O mixture) have been successfully employed for accurate signal assignment and structural analysis. researchgate.net These spectroscopic methods confirm the cyclic peptide core of seven amino acids and the oxygen glycosidic linkage of the two sugars. frontiersin.org
The combination of X-ray crystallography and spectroscopic studies has provided a comprehensive understanding of vancomycin's intricate molecular architecture, including its tricyclic framework, heptapeptide backbone, glycosidic moiety, and the stereochemical nuances arising from atropisomerism.
Biosynthetic Pathways and Enzymology of Vancomycin Production
Nonribosomal Peptide Synthetases (NRPSs) in Vancomycin (B549263) Assembly
Nonribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that catalyze the synthesis of nonribosomal peptides without the involvement of ribosomes or mRNA templates. sensus.orgresearchgate.netlongdom.orgnih.gov In vancomycin biosynthesis, NRPSs are central to assembling the heptapeptide (B1575542) backbone. wikipedia.orgsensus.orgresearchgate.net
Modular Organization and Catalytic Domains of Vancomycin NRPSs (VpsA, VpsB, VpsC)
Vancomycin biosynthesis is primarily carried out by three NRPS enzymes: VpsA, VpsB, and VpsC. wikipedia.orgwikipedia.org These enzymes are organized into seven modules, with each module typically responsible for incorporating one amino acid into the growing peptide chain. wikipedia.orgwikipedia.org The modular nature of NRPSs allows for the sequential addition and modification of amino acids. longdom.orgnih.gov
Each module within VpsA, VpsB, and VpsC contains specific catalytic domains essential for NRPS function. These typically include:
Adenylation (A) domain: Selects and activates the specific amino acid substrate. researchgate.netlongdom.org
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Carries the activated amino acid and the growing peptide chain via a phosphopantetheinyl arm. researchgate.netlongdom.orgnih.gov
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on one module and the growing peptide chain on the adjacent module's T domain. researchgate.netlongdom.org
Epimerization (E) domain: Catalyzes the epimerization of certain amino acids from the L- to the D-configuration. wikipedia.orgresearchgate.net
VpsA is responsible for modules 1, 2, and 3, VpsB for modules 4, 5, and 6, and VpsC for module 7. wikipedia.orgwikipedia.org Although the vancomycin aglycone contains four D-amino acids, the NRPSs only possess three epimerization domains, indicating that the origin of the D-configuration at residue 1 (D-Leu) is not directly catalyzed by these NRPS E domains. wikipedia.orgwikipedia.org
Incorporation of Non-Proteinogenic Amino Acids (e.g., β-hydroxytyrosine, 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine)
A key feature of vancomycin biosynthesis is the incorporation of non-proteinogenic amino acids, which contribute significantly to its unique structure and activity. wikipedia.orgsensus.orgresearchgate.netwikidoc.org These include β-hydroxytyrosine (β-HT), 4-hydroxyphenylglycine (4-Hpg), and 3,5-dihydroxyphenylglycine (3,5-Dpg). wikipedia.orgsensus.orgresearchgate.netwikidoc.org
β-hydroxytyrosine (β-HT): Synthesized from L-tyrosine. wikipedia.orgresearchgate.net L-tyrosine is activated and loaded onto the NRPS VpsD, hydroxylated by the cytochrome P450 enzyme OxyD, and then released. wikipedia.orgresearchgate.net β-HT is incorporated into the heptapeptide backbone at specific positions. sensus.orgnih.gov
4-hydroxyphenylglycine (4-Hpg): Derived from prephenate, an intermediate in the shikimic acid pathway. researchgate.netwikipedia.org The biosynthesis of 4-Hpg involves several enzymes, including prephenate dehydrogenase (Pdh), 4-hydroxymandelate (B1240059) synthase (4HmaS), and a transaminase. researchgate.netwikipedia.org Both L- and D-isomers of 4-Hpg are found in vancomycin. wikipedia.org
3,5-dihydroxyphenylglycine (3,5-Dpg): Synthesized through a polyketide pathway, originating from malonyl-CoA. researchgate.netwikipedia.orgresearchgate.net Enzymes encoded by the dpgA, dpgB, dpgC, and dpgD genes are responsible for 3,5-Dpg synthesis. researchgate.netwikipedia.orgresearchgate.net While the (S)-isomer is synthesized by these enzymes, the (R)-stereoisomer is incorporated into vancomycin. wikipedia.org
These non-proteinogenic amino acids are activated and incorporated into the growing peptide chain by the A domains of the vancomycin NRPSs, similar to proteinogenic amino acids. researchgate.netlongdom.org
Oxidative Cross-Linking Enzymes (P450s): OxyA, OxyB, OxyC, OxyD and their Role in Macrocycle Formation
Following the assembly of the linear heptapeptide, oxidative cross-linking is a crucial step in forming the characteristic three-dimensional structure of vancomycin. wikipedia.orgsensus.orgresearchgate.net This process is catalyzed by cytochrome P450 monooxygenases, specifically OxyA, OxyB, OxyC, and OxyD. wikipedia.orgresearchgate.netresearchgate.netbeilstein-journals.org These enzymes catalyze the formation of diaryl ether and biaryl bonds between the phenolic side chains of the incorporated aromatic amino acids. sensus.orgresearchgate.netresearchgate.netbeilstein-journals.org
OxyB: Catalyzes the formation of the first diaryl ether cross-link, typically between residues 4 and 6 of the heptapeptide backbone. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov
OxyA: Catalyzes the formation of the second diaryl ether cross-link, usually between residues 2 and 4. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov Studies indicate that OxyA exhibits strict substrate specificity and acts on the peptide after it has been cross-linked by OxyB and potentially chlorinated. nih.gov
OxyC: Catalyzes the formation of the biaryl cross-link, typically between residues 5 and 7. wikipedia.orgresearchgate.netnih.gov This forms the first carbon-carbon cross-link in the glycopeptide antibiotic. nih.gov
OxyD: Involved in the biosynthesis of β-hydroxytyrosine, catalyzing the hydroxylation of tyrosine. wikipedia.orgresearchgate.netnih.gov
These P450 enzymes interact with the NRPS machinery, often requiring the presence of an X-domain within the final NRPS module for efficient activity against the peptide still bound to the peptidyl carrier protein. beilstein-journals.orgrsc.org
Glycosyltransferases (e.g., GtfD, GtfE) and Saccharide Chain Elongation
Glycosylation is another essential post-translational modification in vancomycin biosynthesis, involving the attachment of saccharide moieties to the aglycone (the peptide core). wikipedia.orgsensus.orgresearchgate.netoup.com This process is catalyzed by glycosyltransferases, such as GtfD and GtfE. researchgate.netwikipedia.orgoup.comfrontiersin.org
GtfE: A D-glucosyltransferase responsible for attaching the first sugar, D-glucose, to the hydroxyl group of a 4-hydroxyphenylglycine residue (specifically at position 4) on the vancomycin aglycone. researchgate.netfrontiersin.orgnih.govnih.gov TDP-glucose serves as the sugar donor for this reaction. nih.gov
GtfD: Catalyzes the attachment of the second sugar, L-vancosamine, to the D-glucose residue previously added by GtfE. researchgate.netoup.comfrontiersin.orgnih.gov TDP-vancosamine is the sugar donor for GtfD. frontiersin.orgnih.gov
These glycosylation steps are crucial for the full biological activity of vancomycin, influencing its solubility and target binding interactions. sensus.orgoup.com Glycosyltransferases from the vancomycin pathway have also shown some promiscuity, accepting non-natural substrates in in vitro studies, suggesting potential for generating vancomycin analogs. nih.govpnas.orgresearchgate.net
Halogenases and Other Post-Translational Modifying Enzymes
In addition to oxidative cross-linking and glycosylation, vancomycin undergoes other post-translational modifications, including halogenation and methylation. sensus.orgresearchgate.net
Halogenases: Enzymes like VhaA are responsible for the site-specific chlorination of certain amino acid residues, specifically the β-hydroxytyrosine residues at positions 2 and 6. researchgate.netnih.gov The timing of chlorination during biosynthesis is debated, but evidence suggests it may occur after OxyB-catalyzed cross-linking but before OxyA activity. nih.govnih.gov Halogenation is important for the antibiotic activity of vancomycin.
Methyltransferases: An enzyme like Vmt is responsible for the N-methylation of the leucine (B10760876) residue at position 1. sensus.orgresearchgate.net This modification occurs after the peptide backbone assembly. sensus.org
These modifications, along with others not explicitly detailed in the core outline (like the epimerization mentioned earlier), contribute to the final mature structure of vancomycin. wikipedia.orgsensus.orgresearchgate.net
Genetic Organization of Vancomycin Biosynthesis Gene Clusters
The genes encoding the enzymes involved in vancomycin biosynthesis are typically organized into a gene cluster on the bacterial chromosome. researchgate.netwikipedia.orgfishersci.sepnas.org In Amycolatopsis orientalis, the vancomycin biosynthesis gene cluster (vcm cluster) spans approximately 64 kb. researchgate.netnih.gov
This cluster contains genes encoding the NRPS enzymes (VpsA, VpsB, VpsC), the cytochrome P450 enzymes (OxyA, OxyB, OxyC, OxyD), glycosyltransferases (GtfD, GtfE), halogenases (VhaA), methyltransferases (Vmt), and enzymes involved in the biosynthesis of the non-proteinogenic amino acid precursors (e.g., dpg genes for 3,5-Dpg biosynthesis, genes for 4-Hpg biosynthesis). researchgate.netwikipedia.orgnih.govfishersci.sepnas.org The genes are often organized in operons, allowing for coordinated expression of the enzymes required for the biosynthetic pathway. researchgate.net
The genetic organization and the identification of these gene clusters have been crucial for understanding the entire biosynthetic pathway and for potential genetic engineering efforts to produce vancomycin analogs or improve production yields. nih.govpnas.org
Molecular Mechanism of Action of Vancomycin: Interactions at the Bacterial Target
High-Affinity Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala) Termini of Peptidoglycan Precursors
The cornerstone of vancomycin's mechanism of action is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) sequence found at the C-terminus of the pentapeptide side chain of bacterial peptidoglycan precursors, specifically Lipid II. doseme-rx.compatsnap.comacs.orgacs.orgresearchgate.netpnas.orgasm.orgnih.govosti.govosti.govrcsb.orgacs.org This binding event effectively sequesters the precursor molecule, rendering it unavailable for subsequent steps in cell wall synthesis. patsnap.comresearchgate.netpnas.orgosti.govnih.gov The binding is highly selective for Gram-positive bacteria due to the accessibility of the thick peptidoglycan layer and the presence of the D-Ala-D-Ala motif. doseme-rx.compatsnap.com
Detailed Hydrogen Bonding Network and Binding Pocket Architecture
The high-affinity interaction between vancomycin (B549263) and the D-Ala-D-Ala terminus is primarily mediated by a network of hydrogen bonds and hydrophobic interactions. nih.govmdpi.comresearchgate.net The vancomycin molecule possesses a rigid, highly cross-linked heptapeptide (B1575542) aglycon structure that forms a specific binding pocket or cleft. acs.orgresearchgate.netresearchgate.net This pocket is preorganised to accommodate the D-Ala-D-Ala dipeptide. researchgate.net
Multiple hydrogen bonds stabilize the complex. Studies have consistently shown the formation of five key hydrogen bonds between the vancomycin aglycon and the D-Ala-D-Ala dipeptide. acs.orgacs.orgnih.govnih.govpnas.org These bonds occur between the amide protons of specific residues in the vancomycin aglycon (residues 1, 2, and 3) and the C-terminus of the D-Ala-D-Ala dipeptide, as well as between a carbonyl group of vancomycin and an amide proton of D-Ala-D-Ala. acs.orgpnas.org
Beyond these five principal hydrogen bonds, additional interactions contribute to the stability of the complex. For instance, studies using NMR spectroscopy have revealed the presence of two more hydrogen bonds formed between the side chain amino group of L-lysine in the muramyl pentapeptide and oxygen atoms from the vancomycin carboxyl and amide groups. mdpi.com Hydrophobic interactions between the aromatic residues of vancomycin and the methyl side groups of the D-Ala-D-Ala sequence also play a role in complex formation. researchgate.net
The architecture of the binding pocket is crucial for selectivity. The rigid structure of the vancomycin aglycon, maintained by cross-linking, preorganises the binding site, minimizing entropic penalties upon ligand binding and promoting substrate selectivity for D-Ala-D-Ala. researchgate.net The third residue of the vancomycin aglycon, asparagine, while not directly involved in dipeptide binding, plays a crucial role in substrate recognition. acs.org Substitution of this asparagine can alter the binding cleft conformation and impact interactions with the ligand. acs.org
Table 1 summarizes the key hydrogen bonds identified in the vancomycin-D-Ala-D-Ala complex.
| Vancomycin Moiety | D-Ala-D-Ala Moiety | Type of Interaction | Reference |
| Amide proton of residue 1 | C-terminus | Hydrogen bond | acs.org |
| Amide proton of residue 2 | C-terminus | Hydrogen bond | acs.org |
| Amide proton of residue 3 | C-terminus | Hydrogen bond | acs.org |
| Carbonyl of residue 4 | Amide proton of D-Ala | Hydrogen bond | acs.org |
| Amide proton of D-Ala | Vancomycin backbone | Hydrogen bond | pnas.org |
| Carboxyl group oxygen | L-Lysine amino group | Hydrogen bond | mdpi.com |
| Amide group oxygen | L-Lysine amino group | Hydrogen bond | mdpi.com |
Inhibition of Transglycosylation and Transpeptidation Reactions in Cell Wall Assembly
The binding of vancomycin to the D-Ala-D-Ala terminus of Lipid II directly inhibits the crucial enzymatic reactions involved in the later stages of peptidoglycan synthesis: transglycosylation and transpeptidation. acs.orgpnas.orgnih.govacs.orgpnas.orgpnas.orgasm.org
Transglycosylation is the process by which the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) disaccharide units of Lipid II are polymerized to form the linear glycan chains of the peptidoglycan backbone. portlandpress.com Transpeptidation, catalyzed by penicillin-binding proteins (PBPs), involves the formation of peptide cross-links between these glycan chains, providing structural rigidity to the cell wall. patsnap.comportlandpress.com
By binding to the D-Ala-D-Ala terminus, vancomycin effectively sequesters the substrate (Lipid II) from the active sites of both transglycosylases and transpeptidases. patsnap.comnih.govpnas.orgacs.orgnih.gov The bulky nature of the vancomycin molecule, once bound to the D-Ala-D-Ala, physically blocks the access of these enzymes to their substrate, preventing the polymerization and cross-linking reactions from occurring. nih.gov This steric hindrance is a key aspect of its inhibitory mechanism.
Inhibition of transglycosylation leads to the accumulation of the Lipid II intermediate within the bacterial cell. asm.orgasm.org Inhibition of transpeptidation prevents the formation of the mesh-like peptidoglycan structure. patsnap.com Both actions severely compromise the integrity of the bacterial cell wall.
Impact on Bacterial Cell Wall Integrity and Polymerization Dynamics
The inhibition of transglycosylation and transpeptidation by vancomycin has a profound impact on bacterial cell wall integrity and polymerization dynamics. The inability to properly polymerize glycan chains and form cross-links results in the synthesis of a weakened, defective peptidoglycan layer. doseme-rx.compatsnap.com
This compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, ultimately leading to cell lysis and death. patsnap.comresearchgate.net The bacterium attempts to compensate for the defective cell wall by increasing the production of peptidoglycan precursors, leading to their accumulation, but this does not overcome the vancomycin-induced block in polymerization and cross-linking. doseme-rx.comnih.gov
The disruption of polymerization dynamics is evident in the accumulation of peptidoglycan precursors. patsnap.comasm.orgasm.org This accumulation is a direct consequence of the transglycosylation inhibition. The lack of proper cross-linking results in a structurally unsound cell wall that is susceptible to degradation by bacterial autolysins. nih.gov
Investigation of Secondary Molecular Interactions with Bacterial Cellular Components
Furthermore, vancomycin has been shown to inhibit the autolytic system of bacteria, which can contribute to phenomena like antibiotic tolerance. nih.gov By binding to the cell wall, vancomycin can block the access of bacterial murein hydrolases (autolysins) to their cell wall substrate. nih.gov
Some vancomycin analogs have been designed to exhibit additional mechanisms of action, such as inducing cell membrane permeability, which can enhance their potency, particularly against vancomycin-resistant strains. pnas.orgacs.org These modifications introduce new interactions beyond the canonical D-Ala-D-Ala binding.
Structural Basis of Vancomycin-Target Complex Formation via X-ray Crystallography and NMR Spectroscopy
The detailed structural basis of the vancomycin-D-Ala-D-Ala complex formation has been extensively studied using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.orgosti.govrcsb.orgmdpi.comresearchgate.netiucr.orgresearchgate.netuliege.benih.govrsc.orgnih.gov
X-ray crystallography has provided high-resolution insights into the three-dimensional structure of vancomycin bound to peptidoglycan precursor analogs. Structures of vancomycin bound to tripeptide analogs like Acyl-L-Lys-D-Ala-D-Ala have been characterized. acs.org These crystal structures confirm the binding of the D-Ala-D-Ala moiety within a cleft formed by the vancomycin aglycon and visualize the network of hydrogen bonds stabilizing the complex. acs.orgiucr.orgnih.gov For example, a high-resolution crystal structure of vancomycin bound to the resistance determinant D-Ala-D-Ser revealed that this ligand binds in essentially the same position and pose as the native D-Ala-D-Ala ligand, providing insights into the subtle structural factors contributing to reduced binding affinity in resistant strains. osti.govrcsb.orgnih.gov Crystallization of vancomycin-N-acetyl-D-Ala-D-Ala complexes has been achieved, allowing for crystallographic analysis to resolutions as high as 1.20 Å. rcsb.orgiucr.orgnih.gov
NMR spectroscopy has been instrumental in studying the interactions of vancomycin with peptides in solution. mdpi.comresearchgate.netuliege.bersc.orgnih.gov By analyzing changes in chemical shifts upon peptide binding, NMR experiments have provided strong evidence for the proposed hydrogen bonds and have offered insights into the conformational changes that occur in the vancomycin molecule upon binding. rsc.orgnih.gov Two-dimensional NMR experiments like NOESY and ROESY, combined with molecular dynamics simulations, have been used to study the interactions and propose models for the binding mode. mdpi.comnih.gov NMR studies have also confirmed the presence of hydrogen bonds previously described in crystallographic data and have identified additional interactions, such as those involving the L-lysine side chain. mdpi.comresearchgate.net
Together, X-ray crystallography and NMR spectroscopy have provided a detailed molecular picture of how vancomycin recognizes and binds to its peptidoglycan target, explaining its specificity and mechanism of action at the atomic level.
Molecular Mechanisms of Bacterial Resistance to Vancomycin
Acquired Resistance Mechanisms: D-Ala-D-Lac and D-Ala-D-Ser Ligase Pathways
Acquired vancomycin (B549263) resistance in Gram-positive bacteria, notably enterococci and Staphylococcus aureus, primarily involves the modification of the peptidoglycan precursor target site. frontiersin.orgnih.govspandidos-publications.com Instead of the native D-Ala-D-Ala, resistant strains synthesize precursors ending in either D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser). frontiersin.orgnih.govspandidos-publications.comasm.org This substitution significantly reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective. frontiersin.orgnih.govasm.org
Genetic Determinants of Resistance (e.g., vanA, vanB, vanC, vanD, vanE, vanF, vanG, vanI, vanL, vanM, vanN)
Vancomycin resistance is mediated by the presence of van gene clusters, which encode the necessary enzymes for the synthesis of modified peptidoglycan precursors and the elimination of the susceptible D-Ala-D-Ala containing precursors. oup.comnih.gov To date, at least eleven distinct van gene clusters (vanA, vanB, vanC, vanD, vanE, vanF, vanG, vanI, vanL, vanM, and vanN) have been identified, each conferring varying levels and types of glycopeptide resistance. nih.govump.edu.plmdpi.comunifr.chresearchgate.net
The vanA and vanB gene clusters are the most clinically prevalent and are typically found on mobile genetic elements like transposons, facilitating their dissemination among bacterial populations. frontiersin.orgspandidos-publications.comnih.govmdpi.comasm.org vanA confers high-level inducible resistance to both vancomycin and teicoplanin, while vanB confers inducible resistance primarily to vancomycin, with susceptibility to teicoplanin generally retained. psu.eduspandidos-publications.comnih.govump.edu.plmdpi.comasm.orgmdpi.com The vanC, vanE, vanG, vanL, and vanN clusters are often chromosomally encoded and typically confer lower levels of vancomycin resistance, often through the production of D-Ala-D-Ser terminated precursors. frontiersin.orgspandidos-publications.comasm.orgnih.govresearchgate.netmdpi.com The vanD, vanF, and vanM types are less common but also contribute to acquired resistance. frontiersin.orgnih.govump.edu.plresearchgate.netmdpi.com
Here is a table summarizing some of the van gene clusters and their associated characteristics:
| Van Genotype | Resistance Type | Target Modification | Teicoplanin Resistance | Typical Location |
| VanA | High-level, Inducible | D-Ala-D-Lac | Yes | Plasmid/Transposon nih.gov |
| VanB | Moderate-level, Inducible | D-Ala-D-Lac | No | Plasmid/Transposon nih.gov |
| VanC | Low-level, Constitutive | D-Ala-D-Ser | No | Chromosome nih.gov |
| VanD | Moderate-level | D-Ala-D-Lac | Yes | Chromosome nih.gov |
| VanE | Low-level | D-Ala-D-Ser | No | Chromosome nih.gov |
| VanG | Low-level | D-Ala-D-Ser | No | Chromosome oup.comnih.gov |
| VanL | Low-level | D-Ala-D-Ser | No | Unknown/Chromosome nih.govmdpi.com |
| VanM | High-level | D-Ala-D-Lac | Yes | Unknown/Chromosome frontiersin.orgnih.govmdpi.com |
| VanN | Low-level | D-Ala-D-Ser | No | Unknown/Chromosome nih.govmdpi.com |
| VanI | High-level | D-Ala-D-Lac | Unknown | Unknown/Chromosome frontiersin.orgresearchgate.net |
Note: Information on location and teicoplanin resistance can vary between strains and studies. nih.govresearchgate.netmdpi.com
Enzymatic Cascade for D-Ala-D-Lac/D-Ser Precursor Synthesis (e.g., VanH, VanA, VanX)
The synthesis of modified peptidoglycan precursors involves a coordinated enzymatic cascade encoded by the van gene clusters. For the D-Ala-D-Lac pathway (e.g., VanA type), key enzymes include VanH, VanA, and VanX. VanH is a D-specific α-ketoacid dehydrogenase that converts pyruvate (B1213749) to D-lactate. oup.commdpi.compnas.org VanA is a D-Ala-D-Lac ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, creating the D-Ala-D-Lac depsipeptide. oup.commdpi.compnas.org VanX is a D,D-dipeptidase that hydrolyzes the native D-Ala-D-Ala dipeptide, preventing its incorporation into peptidoglycan and thus removing the high-affinity vancomycin binding site. oup.commdpi.compnas.orgnih.gov
In the D-Ala-D-Ser pathway (e.g., VanC type), different enzymes are involved. VanT is a membrane-bound serine racemase that produces D-serine. oup.comnih.gov VanC is a D-Ala-D-Ser ligase that synthesizes the D-Ala-D-Ser dipeptide. oup.com VanXYc is a D,D-carboxypeptidase with both D,D-dipeptidase and D,D-carboxypeptidase activities, which helps eliminate precursors ending in D-Ala. asm.orgoup.comnih.gov
Regulatory Systems Governing Resistance Gene Expression (e.g., VanR/VanS Two-Component System)
The expression of most acquired vancomycin resistance genes is tightly regulated by a two-component regulatory system consisting of a sensor histidine kinase (VanS) and a cytoplasmic response regulator (VanR). psu.eduoup.comnih.govdrexel.edumcmaster.caresearchgate.net VanS is typically a membrane-bound protein that senses the presence of extracellular glycopeptide antibiotics. psu.edunih.govdrexel.edumcmaster.caresearchgate.net Upon sensing the antibiotic, VanS undergoes autophosphorylation on a conserved histidine residue. psu.edunih.govmcmaster.caresearchgate.net The phosphoryl group is then transferred to VanR, activating it. psu.edunih.govmcmaster.caresearchgate.net Activated VanR acts as a transcriptional activator, binding to promoter regions of the van operon and initiating the transcription of the resistance genes (e.g., vanH, vanA, vanX). psu.eduoup.commdpi.comnih.govmcmaster.caresearchgate.net In the absence of vancomycin, VanS dephosphorylates VanR, switching off the resistance pathway. psu.edunih.govresearchgate.net This inducible expression ensures that the energy-costly resistance mechanisms are only activated when necessary. psu.eduspandidos-publications.com
Intrinsic Resistance in Gram-Negative Bacteria: Outer Membrane Permeability and Efflux Systems
Gram-negative bacteria exhibit intrinsic resistance to vancomycin due to fundamental differences in their cell envelope structure compared to Gram-positive bacteria. frontiersin.orgspandidos-publications.comspandidos-publications.comfuturelearn.comnih.govbiorxiv.org The presence of an outer membrane, external to the peptidoglycan layer, acts as a significant barrier that prevents large hydrophilic molecules like vancomycin from reaching their peptidoglycan target in the periplasmic space. frontiersin.orgspandidos-publications.comfuturelearn.comnih.govbiorxiv.orgfrontiersin.orgnih.gov This outer membrane contains porin channels that regulate the passage of molecules, and vancomycin's size and structure limit its ability to effectively traverse these channels. frontiersin.orgfuturelearn.comfrontiersin.org
Furthermore, Gram-negative bacteria possess efflux pumps, which are transport proteins embedded in the membrane that can actively pump antibiotics and other toxic substances out of the cell, further contributing to intrinsic resistance by reducing the intracellular concentration of the drug. frontiersin.orgfuturelearn.comfrontiersin.orgnih.gov While Gram-negative bacteria are generally intrinsically resistant, some studies suggest they can harbor van genes and potentially act as reservoirs for horizontal gene transfer. nih.gov
Intermediate Resistance Phenotypes (VISA/hVISA): Role of Cell Wall Thickening and Remodeling
Vancomycin-intermediate Staphylococcus aureus (VISA) and heterogeneous VISA (hVISA) represent intermediate levels of vancomycin resistance, distinct from the high-level resistance seen in acquired resistance mechanisms involving van genes. frontiersin.orgfrontiersin.orgresearchgate.netgeneticsmr.orgasm.org These phenotypes are often associated with significant changes in cell wall structure and metabolism. spandidos-publications.comfrontiersin.orgfrontiersin.orgresearchgate.netgeneticsmr.orgasm.orgnih.gov
A hallmark of VISA and hVISA strains is a thickened cell wall. frontiersin.orgfrontiersin.orgresearchgate.netgeneticsmr.org This thickening is thought to create a "trap" for vancomycin molecules, sequestering them in the outer layers of the peptidoglycan and preventing them from reaching their target sites at the inner membrane where nascent peptidoglycan synthesis occurs. spandidos-publications.comfrontiersin.org The thickened cell wall can also exhibit reduced peptidoglycan cross-linking, leading to an increase in the number of free D-Ala-D-Ala termini, to which vancomycin can bind. frontiersin.org While this might initially seem counterintuitive, the sheer volume of these binding sites in the thickened wall effectively titrates vancomycin, preventing sufficient concentrations from reaching the critical sites of cell wall synthesis. frontiersin.org
The development of the VISA/hVISA phenotype is often linked to complex alterations in cell wall metabolism and can involve mutations in various genes, including those related to cell wall synthesis, regulatory systems (such as the VraSR two-component system), and metabolic pathways. frontiersin.orgresearchgate.netgeneticsmr.orgasm.orgnih.gov These genetic changes can lead to increased production of peptidoglycan and other cell wall components, resulting in the observed thickening and remodeling. frontiersin.orgfrontiersin.orggeneticsmr.orgasm.org
Structural and Biochemical Basis of Reduced Vancomycin Affinity to Modified Targets
The structural basis for the reduced affinity of vancomycin to the modified D-Ala-D-Lac and D-Ala-D-Ser termini compared to the native D-Ala-D-Ala is well-established. Vancomycin forms a network of five hydrogen bonds with the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.govresearchgate.netiucr.org This extensive hydrogen bonding network is crucial for high-affinity binding.
When the terminal D-Ala is replaced by D-Lac, a key hydrogen bond between a vancomycin amide group and the terminal carboxylate of D-Ala is lost because the lactate (B86563) moiety has an ester linkage instead of an amide bond. asm.org This single lost hydrogen bond, combined with potential steric and electrostatic changes, dramatically reduces the binding affinity of vancomycin for D-Ala-D-Lac by approximately 1000-fold. asm.orgasm.orgnih.gov
Here is a table illustrating the relative binding affinities:
| Peptidoglycan Terminus | Vancomycin Binding Affinity (Relative to D-Ala-D-Ala) |
| D-Ala-D-Ala | High (1x) |
| D-Ala-D-Lac | Very Low (~1/1000x) asm.orgasm.orgnih.gov |
| D-Ala-D-Ser | Lower (~1/6x) asm.orgnih.gov |
Molecular Epidemiology and Dissemination of Vancomycin Resistance Genes
The emergence and spread of vancomycin resistance in bacteria, particularly in Enterococcus species (VRE), represent a significant challenge in clinical settings. The molecular epidemiology of vancomycin resistance focuses on understanding the genetic basis of this resistance and the mechanisms by which these resistance determinants disseminate within bacterial populations and across different bacterial species.
Vancomycin resistance is primarily mediated by the acquisition of specific gene clusters, collectively known as van genes. nih.govzenodo.org The most clinically significant van gene types found in enterococci are vanA and vanB. nih.govzenodo.org Other types, including vanC, vanD, vanE, vanG, vanL, and vanM, have also been identified. nih.govzenodo.org These genes encode enzymes that lead to the modification of the peptidoglycan layer, the primary target of vancomycin. Typically, vancomycin binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis. However, the enzymes encoded by acquired van genes, such as VanA and VanB, catalyze the formation of peptidoglycan precursors ending in D-Ala-D-Lac instead of D-Ala-D-Ala. This substitution significantly reduces the binding affinity of vancomycin to the cell wall precursor, conferring resistance. The VanC type resistance involves the formation of a D-Ala-D-Ser terminus.
A critical aspect of the molecular epidemiology of vancomycin resistance is the role of mobile genetic elements (MGEs) in the dissemination of van genes. These MGEs, including plasmids and transposons, facilitate the horizontal transfer of resistance genes between bacteria. For instance, the vanA gene cluster is often located on the transposon Tn1546, which can reside on various plasmid types or integrate into the bacterial chromosome. Similarly, the vanB gene is commonly found on conjugative transposons like Tn1549 or Tn5382, which can also be plasmid-borne or chromosomally integrated. The transfer of these MGEs allows vancomycin resistance to spread not only among strains of the same species but also between different bacterial species, such as from Enterococcus species to Staphylococcus aureus. nih.gov
Molecular typing methods are essential tools for tracking the spread of vancomycin-resistant strains and resistance genes. Techniques such as pulsed-field gel electrophoresis (PFGE) and multilocus sequence typing (MLST) have been historically used for pathogen outbreak surveillance and to study the genetic relatedness of isolates. nih.govzenodo.org Increasingly, whole-genome sequencing (WGS) is being employed due to its higher resolution in analyzing entire genomic sequences, enabling more precise tracking of transmission pathways and the movement of MGEs. nih.govzenodo.org These studies have revealed that the dissemination of VRE is a result of both the clonal spread of successful, often hospital-associated, lineages (such as Enterococcus faecium clonal cluster 17, CC17) and the horizontal transfer of van genes via MGEs.
Research findings highlight the varying prevalence of different van genes in different regions and bacterial species. For example, vanA has been reported as one of the most prevalent vancomycin resistance determinants in Enterococcus faecium. Studies in the Caribbean region found vanA genes mediating glycopeptide resistance in the majority of VRE clinical isolates analyzed. The dissemination of these resistance genes poses a significant threat, contributing to the increasing challenge of treating infections caused by multidrug-resistant organisms.
Below is a summary of common vancomycin resistance genes and their associated mobile genetic elements:
| Vancomycin Resistance Gene Cluster | Associated Mobile Genetic Element(s) | Typical Resistance Phenotype (Vancomycin/Teicoplanin) |
| vanA | Transposon Tn1546, Plasmids | High-level resistance / Resistance |
| vanB | Transposon Tn1549/Tn5382, Plasmids | Variable resistance / Susceptible |
| vanC | Chromosomal (Intrinsic) | Low-level resistance / Susceptible |
Chemical Synthesis, Semisynthesis, and Design of Vancomycin Analogues
Total Chemical Synthesis Strategies for Vancomycin (B549263) and its Aglycone
Total synthesis of vancomycin and its aglycone (the structure without the sugar moieties) is a challenging endeavor due to the molecule's size, complexity, and the presence of multiple chiral centers and macrocyclic rings. nih.govnih.gov Several groups have reported total syntheses, with key differences in their strategies for assembling the heptapeptide (B1575542) core, introducing the sugar moieties, and forming the macrocyclic rings. nih.gov
Stereoselective Construction of the Heptapeptide Core
The vancomycin aglycone is a rigid tricyclic heptapeptide. nih.gov Constructing this peptide core with the correct stereochemistry is a critical step in total synthesis. Approaches have involved the stereocontrolled synthesis of the individual unnatural amino acid subunits that make up the heptapeptide chain. nih.govscripps.edu These subunits are then assembled through peptide coupling reactions. illinois.edunih.gov Modern catalytic asymmetric reactions have been employed for the stereoselective construction of these amino acid building blocks. researchgate.net
Glycosylation Methodologies for Sugar Moiety Introduction
The vancomycin molecule contains a disaccharide, composed of glucose and vancosamine (B1196374), attached to the aglycone. nih.govmst.edu The introduction of these sugar moieties onto the vancomycin aglycone can be achieved through chemical or enzymatic glycosylation methods. nih.gov
Chemical glycosylation strategies involve coupling activated glycosyl donors with a protected aglycone. nih.gov Acid-promoted glycosylation methods have been developed to avoid issues like aglycone epimerization encountered with base-mediated approaches. nih.gov The use of a C2 ester functional group can assist in the stereoselective formation of the β-glycosyl bond through neighboring group participation. nih.govacs.org
Enzymatic glycosylation, mimicking the biosynthesis of vancomycin, offers an alternative approach. nih.gov This method utilizes glycosyltransferase enzymes (GtfD and GtfE) and UDP-based sugar donors to introduce the carbohydrate units onto the deprotected aglycone. nih.gov Enzymatic glycosylation has the advantage of not requiring protection of nucleophilic functionalities on either the aglycone or the sugar and can directly provide vancomycin in a few steps from the deprotected aglycone. nih.gov Recent advancements have improved the scalability and efficiency of enzymatic glycosylation for vancomycin synthesis. nih.govresearchgate.net
Macrocyclization and Oxidative Cross-Linking Strategies
A defining feature of the vancomycin structure is its three macrocyclic ring systems (AB, CD, and DE) formed through oxidative cross-linking of aromatic amino acid residues within the heptapeptide core. nih.govasm.orgrsc.org These linkages include a biaryl linkage in the AB ring and diaryl ether linkages in the CD and DE rings. nih.govasm.orgrsc.orgacs.org
Total synthesis strategies have focused on forming these macrocycles through various reactions. Approaches have included macrocyclization reactions to form the diaryl ether linkages, often utilizing strategies like aromatic nucleophilic substitution (SNAr). illinois.edunih.govacs.orgacs.org Oxidative biaryl coupling reactions, sometimes mediated by reagents like VOF3, have been employed to form the AB ring system. nih.gov The order of macrocyclization can be crucial for controlling the stereochemistry, particularly the atropisomerism of the biaryl centers. nih.govacs.org Some synthetic routes have relied on empirically defined substrate control or thermal equilibration to achieve the desired atropoisomers. illinois.edunih.gov More recent "next-generation" syntheses have focused on kinetically controlled diastereoselective introduction of atropisomerism. nih.govacs.org
Semisynthetic Approaches for Vancomycin Modification
Semisynthetic approaches involve chemically modifying the naturally occurring vancomycin molecule to create analogues with altered properties. frontiersin.orgnih.gov These approaches are often more time- and cost-effective than total synthesis and have led to the development of clinically used vancomycin derivatives. nih.govacs.org Semisynthetic modifications typically target regions of the vancomycin structure considered non-binding sites, such as the N-terminus, C-terminus, or sugar moieties, to avoid disrupting the crucial binding interaction with the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors. mdpi.comfrontiersin.orgnih.gov
C-Terminal Chemical Modifications of the Heptapeptide
The C-terminal carboxyl group of the vancomycin heptapeptide is a common site for chemical modification in semisynthesis. frontiersin.orgnih.govresearchgate.net Modifications at this position, often through amide coupling reactions, have been explored to generate vancomycin analogues with improved activity against resistant strains. frontiersin.orgacs.orgnih.govresearchgate.net For instance, the attachment of various substituents, including cationic moieties, to the C-terminus has been investigated to enhance antibacterial efficacy and potentially introduce additional mechanisms of action, such as membrane disruption. frontiersin.orgacs.orgbinasss.sa.cr Studies have synthesized and evaluated large libraries of vancomycin analogues modified at the C-terminal carboxyl group with various amine substituents. frontiersin.orgnih.govresearchgate.net
Functionalization of Sugar Moieties and Aglycone
Besides the C-terminus, the sugar moieties (glucose and vancosamine) and other parts of the vancomycin aglycone can be functionalized. frontiersin.orgnih.govsensus.orgnih.gov Modifications on the sugar residues, such as lipidation of the vancosamine group or introduction of chlorobiphenyl substituents on the disaccharide, have been explored to improve activity against resistant bacteria and alter pharmacokinetic properties. frontiersin.orgnih.gov These modifications can influence interactions with bacterial membranes or even directly inhibit enzymes involved in cell wall synthesis. frontiersin.orgnih.gov While modifications to the peptide core (aglycone) are generally more challenging and often require total synthesis, some semisynthetic approaches have targeted specific functional groups on the aglycone, such as hydroxyl groups, using site-selective catalytic methods. nih.gov
Synthesis of Glycopeptide Dimers and Multivalent Constructs
One strategy to combat vancomycin resistance and enhance activity involves the synthesis of glycopeptide dimers and multivalent constructs. mdpi.comresearchgate.netresearchgate.net Studies have shown that vancomycin's antibacterial activity is enhanced by cooperative back-to-back dimerization, which increases its affinity for the D-Ala-D-Ala ligand. researchgate.netnih.govnih.gov Inspired by this, numerous covalent dimers of vancomycin and related glycopeptides like eremomycin (B1671613) have been synthesized with the aim of improving activity against resistant strains. researchgate.net
Covalent dimerization can lead to improved potency against VRE, often showing a >100-fold improvement in activity compared to vancomycin monomers. nih.gov For instance, dimers created by bridging the vancosamine amino groups with disulfide or methylene (B1212753) linkers demonstrated enhanced activity against MRSA, VISA, and VRE. nih.gov The best of these dimers showed >10-fold increased activity against MRSA, 3-fold against a VISA strain, and 100-fold against VRE. nih.gov Other multimeric constructs, such as trivalent systems bridging C-termini, have also been explored. nih.gov
Multivalent interactions between multimeric glycopeptide antibiotics and the repeating D-Ala-D-Ala units of bacterial peptidoglycan are hypothesized to enhance binding potency and antibacterial effect. researchgate.net Covalent tethering of glycopeptides to create polyvalent assemblies has shown improved activity against vancomycin-resistant bacteria. researchgate.net The design, synthesis, and in vitro microbiological analysis of vancomycin dimer arrays have been undertaken to systematically investigate the impact of linkage orientation and linker length on biological activity against susceptible and drug-resistant pathogens. researchgate.net
Rational Design of Next-Generation Vancomycin Analogues
Rational design plays a crucial role in developing next-generation vancomycin analogues with improved properties, including enhanced potency and the ability to overcome resistance. fishersci.senih.govnih.govnih.govnih.govrsc.org This approach involves designing receptors based on a priori knowledge of chemical structure and function, selecting and linking molecular fragments predicted to interact favorably with the target. rsc.org Computational molecular modeling is frequently used to assist this process by providing conformational geometries and binding energies. rsc.org
Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Potency
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of vancomycin analogues, aiming to identify structural modifications that enhance antimicrobial potency. fishersci.seresearchgate.netnih.govresearchgate.netacs.org Modifications at various positions of the vancomycin scaffold have been explored. For example, lipophilic side chain modification of vancomycin can improve potency, potentially by allowing the modified antibiotic to anchor to the bacterial membrane and induce secondary membrane-damaging effects. researchgate.netacs.org This concept has rationalized efforts to partner vancomycin with cell membrane-active agents. researchgate.net
Semisynthetic derivatives, such as telavancin, dalbavancin, and oritavancin, which incorporate lipophilic groups, have demonstrated improved antibacterial activities and pharmacokinetic profiles compared to vancomycin. researchgate.netnih.govresearchgate.net Telavancin, derived from vancomycin, includes a hydrophobic 2-(decylamino)ethyl group and a hydrophilic (phosphonomethyl)aminomethyl moiety. researchgate.net Dalbavancin is an N-(8-methyl)nonylic acyl derivative of the glycopeptide A40926. researchgate.net Oritavancin, a semisynthetic lipoglycopeptide, features a hydrophobic N-4-(4-chlorophenyl)benzyl substituent on the disaccharide sugar and an additional 4-epi-vancosamine unit. nih.govoup.com These modifications have been shown to enhance activity against a range of Gram-positive bacteria, including MRSA and VRE. nih.govresearchgate.net
SAR studies have also investigated the effect of lipid chain length at specific derivatization sites, such as the G4-OH position, on bioactivity against vancomycin-resistant enterococci. acs.org
Engineering Analogues to Overcome Resistance Mechanisms (e.g., targeting D-Ala-D-Lac)
A major focus of vancomycin analogue design is to overcome resistance mechanisms, particularly the modification of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac. nih.govmdpi.comnih.govnih.gov This modification reduces vancomycin's binding affinity due to the loss of a critical hydrogen bond and the introduction of a repulsive interaction. cdnsciencepub.comnih.govmdpi.com
Rational redesign of the vancomycin binding pocket aims to create analogues with dual binding properties for both D-Ala-D-Ala and D-Ala-D-Lac, directly addressing the intrinsic mechanism of resistance. nih.govacs.org Total synthesis and subsequent enzymatic glycosylation have been used to generate binding pocket-modified vancomycin aglycons and fully glycosylated analogues with these dual binding capabilities. nih.gov
Some vancomycin analogues active against vanA-resistant strains have been found to inhibit bacterial transglycosylase without binding to the D-Ala-D-Lac substrate, suggesting a different mode of action. cdnsciencepub.comnih.govmdpi.com Chlorobiphenyl vancomycin analogues, for instance, have shown activity against vanA strains and appear to target bacterial transglycosylases directly. nih.gov
Introduction of Auxiliary Binding Elements for Dual Mechanisms of Action
To enhance potency and durability against resistance, vancomycin analogues are being designed to incorporate auxiliary binding elements, leading to dual or multiple mechanisms of action. sensus.orgnih.govnih.govnih.govacs.orgpnas.org This involves peripheral modifications in addition to potential binding pocket alterations. nih.govacs.orgpnas.org
For example, a C-terminal peripheral modification introducing a quaternary ammonium (B1175870) salt has been shown to provide a binding pocket-modified vancomycin analogue with a second mechanism of action independent of D-Ala-D-Ala/D-Ala-D-Lac binding. nih.govpnas.org This modification can induce cell wall permeability, complementing the glycopeptide's inhibition of cell wall synthesis and resulting in significant improvements in antimicrobial potency against VRE. nih.govpnas.org
Combining this C-terminal modification with a second peripheral addition, such as a (4-chlorobiphenyl)methyl (CBP) group to the disaccharide, can yield even more potent agents with activity attributed to three independent and synergistic mechanisms of action. nih.govpnas.org Only one of these mechanisms relies on reengineered dual D-Ala-D-Ala/D-Ala-D-Lac ligand binding. pnas.org This multi-mechanistic approach has shown reduced susceptibility to resistance development. mdpi.compnas.org
Another strategy involves conjugating vancomycin to other antibiotics that target different regions of the bacterial cell wall precursor, such as teixobactin (B611279) or its fragments, which target the pyrophosphate group of lipid II. acs.org Conjugates of vancomycin and a minimal teixobactin pharmacophore have shown enhanced activity against Gram-positive bacteria, including VRE, compared to the individual components or mixtures thereof. acs.org This approach envisions the conjugate binding to both the D-Ala-D-Ala (or D-Ala-D-Lac) and the pyrophosphate groups of lipid II. acs.org
Chemo-Enzymatic Synthesis of Vancomycin Variants and Analogues
Chemo-enzymatic synthesis offers a flexible approach for creating vancomycin variants and analogues, combining chemical and biosynthetic methods. acs.orggrantome.comnih.govprinceton.edu This approach leverages the activity of native biosynthetic metalloenzymes involved in vancomycin biosynthesis. nih.govgrantome.comnih.govprinceton.edu
The biosynthesis of vancomycin involves the formation of three aromatic crosslinks catalyzed by cytochrome P450 enzymes: OxyB, OxyA, and OxyC. nih.govgrantome.comnih.govresearchgate.net OxyB and OxyA introduce bisaryl ether linkages, while OxyC is responsible for the final biaryl carbon-carbon crosslink. nih.govgrantome.comnih.govresearchgate.net In vitro reconstitution of the OxyC reaction and its application in a cascade sequence with OxyA and OxyB have enabled the chemo-enzymatic synthesis of vancomycin aglycone variants. nih.govnih.govresearchgate.net
This chemo-enzymatic route allows for the creation of core-modified vancomycin aglycone derivatives, such as those containing a thioamide bond, which can serve as precursors for analogues effective against resistant pathogens. nih.govnih.govresearchgate.net The approach is considered simple and flexible, setting the stage for generating therapeutic vancomycin derivatives using native metalloenzymes. nih.govgrantome.comnih.govresearchgate.net Chemo-enzymatic synthesis is being explored to create a library of "designer vancomycins" with modifications potentially inaccessible through traditional methods. grantome.com
Combinatorial Chemistry and High-Throughput Synthesis of Vancomycin Libraries
Combinatorial chemistry and high-throughput synthesis techniques are employed to generate diverse libraries of vancomycin analogues, facilitating the rapid identification of compounds with desirable properties. mdpi.comgrantome.comacs.orgsoton.ac.ukfortunepublish.comuomustansiriyah.edu.iqnih.gov This methodology allows for the rapid synthesis and screening of a large number of chemical compounds. fortunepublish.com
The principles involve designing and constructing diverse libraries, utilizing efficient synthesis techniques, and employing high-throughput screening methods to evaluate biological activity. fortunepublish.com While traditional synthesis methods yield compounds one at a time, combinatorial synthesis allows for the parallel generation of hundreds or thousands of structures, creating chemical libraries. uomustansiriyah.edu.iq
Combinatorial chemistry can be combined with rational design and molecular modeling strategies in pharmaceutical research. acs.org It has been applied to the synthesis of vancomycin dimer libraries, including heterodimers designed to bind both the natural D-Ala-D-Ala and the mutant D-Ala-D-Lac segments of the cell wall. researchgate.net High-throughput screening (HTS) is a critical component, enabling the rapid evaluation of these large compound libraries through various assays. fortunepublish.comnih.gov
Advanced Analytical and Biophysical Characterization Techniques for Vancomycin Research
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the molecular mass of vancomycin (B549263) and identifying related substances. The high mass accuracy provided by HRMS is crucial for differentiating vancomycin from impurities and analogs that may have very similar nominal masses. chromatographyonline.com
Key applications of HRMS in vancomycin research include:
Structural Confirmation: Verifying the elemental composition and confirming the complex chemical structure of vancomycin.
Impurity Profiling: Identifying and characterizing process-related impurities, degradation products, and structurally similar compounds present in vancomycin samples, even at low levels. researchgate.netnih.gov This is vital for ensuring the quality and purity of vancomycin preparations. nih.govmdpi.com Studies have successfully employed LC-HRMS to identify unknown impurities in vancomycin, such as an analog with an N-methylmethionine residue replacing N-methyl-leucine. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Ligand-Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed atomic-level information about the structure, dynamics, and interactions of molecules in solution. For vancomycin, NMR is particularly valuable for probing its conformation and how it interacts with its target ligands.
NMR applications in vancomycin research encompass:
Conformational Analysis: Determining the three-dimensional structure and conformational preferences of vancomycin in solution. iucr.orgnih.govacs.org NMR studies have shown that the solution-state conformation and ligand recognition of vancomycin are generally consistent with observations from crystal structures, although subtle differences may arise from conformational fluctuations. iucr.org Molecular modeling informed by NMR-derived distance restraints has helped elucidate the conserved geometry of the hydrogen-bonding network at the vancomycin-ligand binding interface. uconn.edu
Ligand-Binding Studies: Characterizing the interaction between vancomycin and its peptidoglycan targets, such as D-Ala-D-Ala terminated peptides. iucr.orgacs.org Changes in NMR chemical shifts and relaxation properties upon ligand binding provide information about the binding stoichiometry, affinity, and induced conformational changes. acs.orguconn.edu NMR has been successfully applied to study vancomycin binding to D-Ala-D-Ala, even when vancomycin is immobilized on a solid support, validating approaches for screening libraries. acs.org 13C NMR spectroscopy has also been used to study the binding of weak ligands to vancomycin. uconn.edu
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Changes
Circular Dichroism (CD) spectroscopy is a technique sensitive to the secondary structure and conformational changes of chiral molecules, including peptides and glycopeptides like vancomycin.
CD spectroscopy is utilized in vancomycin research to:
Monitor Conformational Alterations upon Binding: Observe changes in vancomycin's conformation or the conformation of interacting molecules (e.g., aptamers, proteins) upon complex formation. researchgate.netresearchgate.netbiorxiv.orgelifesciences.org For instance, CD spectra have demonstrated conformational changes in vancomycin-binding aptamers upon the addition of vancomycin, characterized by distinct band shifts. researchgate.net Studies have also shown that vancomycin binding to human serum albumin (HSA) induces alterations in the secondary structure of HSA, as evidenced by changes in its CD spectrum. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation power of LC with the sensitive detection of MS, is a versatile technique for analyzing vancomycin in complex matrices. uni-muenchen.demdpi.com
Applications of LC-MS in vancomycin research include:
Purity Assessment: Separating vancomycin from impurities and related substances and quantifying their relative abundance. nih.govasm.org UHPLC-MS methods have been developed and validated for assessing the purity of vancomycin products and characterizing impurities. nih.gov
Quantitative Analysis: Determining the concentration of vancomycin in various samples, including biological fluids. uni-muenchen.demdpi.comscirp.org Highly sensitive LC-MS/MS methods have been developed for the accurate quantification of vancomycin, even in small sample volumes, often employing protein precipitation and tandem mass spectrometry detection. uni-muenchen.demdpi.comscirp.org
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Molecular Binding Kinetics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are label-free biophysical techniques used to characterize molecular interactions, providing thermodynamic (ITC) and kinetic (SPR) parameters. nicoyalife.comlabmanager.comresearchgate.net
Their application in vancomycin research focuses on understanding its binding interactions:
ITC: Measures the heat change associated with molecular binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). nicoyalife.comlabmanager.comresearchgate.net ITC has been used to evaluate the binding affinity of vancomycin to aptamers and study how modifications to the aptamer sequence impact binding. researchgate.netacs.org
SPR: Monitors changes in refractive index at a sensor surface in real-time as molecules bind to an immobilized ligand, providing kinetic data (association rate constant ka and dissociation rate constant kd) and allowing calculation of binding affinity (KD). nicoyalife.comlabmanager.comresearchgate.netresearchgate.net SPR has been applied to the real-time monitoring of vancomycin binding, including the development of SPR biosensors utilizing split aptamers for vancomycin detection. researchgate.net
Microscale Thermophoresis (MST) and Fluorescence-Based Assays for Ligand-Target Interactions
Microscale Thermophoresis (MST) and various fluorescence-based techniques are employed to study molecular interactions in solution, often with lower sample requirements compared to ITC or SPR.
MST: Measures the movement of fluorescently labeled molecules along a microscopic temperature gradient, which is altered upon ligand binding due to changes in molecular properties. domainex.co.ukreactionbiology.comnanotempertech.comresearchgate.net MST is used to determine binding affinities (KD) in solution. domainex.co.ukreactionbiology.comnanotempertech.com MST studies have been conducted to determine the dissociation constants for the binding of vancomycin and its dimeric forms to target peptides. pnas.org Advantages of MST include low sample consumption and the ability to measure interactions in solution. domainex.co.ukreactionbiology.com
Fluorescence-Based Assays: Include techniques such as fluorescence quenching, fluorescence polarization, and FRET, which detect binding through changes in fluorescence properties. Fluorescence quenching has been used to investigate the interaction between vancomycin and HSA, providing binding constants and insights into the nature of the binding forces. researchgate.net
Cryo-Electron Microscopy and Atomic Force Microscopy for Investigating Macromolecular Interactions (e.g., with cell wall)
Cryo-Electron Microscopy (Cryo-EM) and Atomic Force Microscopy (AFM) are advanced microscopy techniques that provide high-resolution structural information, enabling the study of vancomycin's interactions with larger biological structures like the bacterial cell wall.
Cryo-EM: Facilitates the visualization of biological samples in a near-native state. While not typically used for vancomycin alone, it can be applied to study the effects of vancomycin on bacterial cell wall morphology and structure at high resolution. Cryo-EM tomography has been used to examine the impact of antibiotics, including vancomycin, on bacterial cell division and cell wall structure. pnas.org
AFM: Provides high-resolution topographic images of surfaces and can also be used to measure forces between molecules. nih.gov AFM has been employed to study the mechanical properties of bacterial cell walls and their response to vancomycin treatment. pnas.orgnih.gov Single-molecule force spectroscopy using AFM has been utilized to directly measure the interaction forces between vancomycin and its peptidoglycan ligand, D-Ala-D-Ala. dntb.gov.uaresearchgate.netnih.gov AFM imaging can also reveal details of cell wall architecture and the distribution of peptidoglycan. nih.gov Nanomechanical measurements by AFM have suggested that the interaction of vancomycin with the cell wall can induce mechanical stress and disruption. nih.gov
Emerging Research Directions and Future Prospects for Vancomycin Derived Compounds
Engineering Vancomycin (B549263) for Activity Against Gram-Negative Bacteria (e.g., outer membrane permeabilization)
A primary limitation of vancomycin is its lack of activity against Gram-negative bacteria. This is due to the impermeable outer membrane of these bacteria, which prevents the large glycopeptide molecule from reaching its target—the peptidoglycan precursors in the periplasmic space. nih.gov The outer leaflet of this membrane is dense with lipopolysaccharide (LPS), whose tightly packed lipid chains and negative surface charge hinder the passive diffusion of many molecules. nih.gov
Current research focuses on strategies to permeabilize this barrier. One approach involves the co-administration of vancomycin with an adjuvant that disrupts the outer membrane. acs.org For example, the antiparasitic drug pentamidine has been shown to act as a sensitizer by interacting with LPS and increasing membrane permeability, demonstrating synergistic effects with vancomycin against E. coli. mdpi.com
Another strategy is to engineer macromolecular potentiators. Researchers have created constructs by grafting multiple copies of a cationic antimicrobial peptide, WLBU2, onto a dextran polymer scaffold. nih.govmit.edu These multivalent constructs, referred to as WD40, can selectively disrupt the Gram-negative membrane, allowing antibiotics that are normally ineffective to enter the cell. nih.govacs.org This approach has been shown to reduce the minimum inhibitory concentrations (MICs) of a range of antibiotics by up to 1,000-fold against pathogens like P. aeruginosa. nih.govmit.edu Such strategies aim to repurpose drugs that have historically only been effective against Gram-positive infections by overcoming the membrane barrier. acs.org
Development of "Resistance-Proof" Glycopeptide Analogues with Multiple Mechanisms of Action
To combat the evolution of resistance, scientists are redesigning vancomycin to attack bacteria on multiple fronts simultaneously. The primary mechanism of vancomycin resistance involves bacteria altering the antibiotic's target, changing the D-Ala-D-Ala terminus of peptidoglycan precursors to D-Ala-D-Lactate (D-Ala-D-Lac). nih.govcdnsciencepub.com This substitution eliminates a key hydrogen bond and introduces electrostatic repulsion, reducing vancomycin's binding affinity by a factor of 1,000. stackexchange.commdpi.com
One major breakthrough is the development of vancomycin analogues with three independent and synergistic mechanisms of action. pnas.orgbioengineer.org This was achieved through a series of structural modifications:
Binding Pocket Modification : The core structure was re-engineered to effectively bind to both the original D-Ala-D-Ala target and the resistant D-Ala-D-Lac target. This restores the primary mechanism of action: inhibition of cell wall synthesis. pnas.org
C-terminal Peripheral Modification : A quaternary ammonium (B1175870) salt was added to the C-terminus. This modification introduces a second, independent mechanism of action by inducing cell wall permeability, which complements the inhibition of cell wall synthesis. pnas.org
Disaccharide Peripheral Modification : A 4-chlorobiphenyl (CBP) group was added to the vancosamine (B1196374) sugar. This introduces a third mechanism, believed to involve the inhibition of transglycosylase, an enzyme essential for building the peptidoglycan chain. nih.govpnas.org
This triply-modified vancomycin analog has demonstrated a 1,000-fold increase in activity over the original drug. bioengineer.org The combination of three distinct mechanisms makes it exceptionally difficult for bacteria to develop resistance, as they would need to find a way around all three actions simultaneously. pnas.orgbioengineer.org
| Modification | Mechanism of Action | Effect |
|---|---|---|
| Binding Pocket Modification | Dual binding to D-Ala-D-Ala and D-Ala-D-Lac pnas.org | Overcomes primary resistance mechanism |
| C-terminal Quaternary Ammonium Salt | Induces cell wall permeability pnas.org | Adds a second, independent bactericidal action |
| Disaccharide 4-chlorobiphenyl (CBP) Group | Inhibition of transglycosylase nih.govpnas.org | Adds a third, independent bactericidal action |
Applications of Synthetic Biology and Advanced Biosynthetic Engineering for Diversification
Synthetic biology and metabolic engineering are providing powerful tools to create novel glycopeptide derivatives. nih.gov The blueprint for vancomycin production is contained within a biosynthetic gene cluster (BGC) in the producing organism, Amycolatopsis orientalis. youtube.com This complex assembly line involves large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs) that build the peptide backbone step-by-step. youtube.com
By manipulating these BGCs, researchers can generate new vancomycin analogues. For instance, with the biosynthetic genes for the novel glycopeptide saarvienin A identified, scientists plan to use biosynthetic engineering to optimize the molecule. news-medical.net This allows for targeted modifications to improve activity or reduce cytotoxicity.
A combined synthetic biology-semisynthesis approach has been successfully used to develop derivatives of Type V glycopeptide antibiotics, such as rimomycin A. acs.org These compounds have a different mode of action from vancomycin, targeting autolysins involved in cell division. acs.org Researchers engineered a production platform for the rimomycin backbone and then used chemical synthesis to create 32 new analogues with modifications at the N- and C-termini. acs.org This hybrid strategy led to the creation of a compound with improved antibacterial activity and solubility, demonstrating the power of combining biological and chemical techniques to diversify and optimize glycopeptide antibiotics. acs.org
Computational Chemistry and Molecular Modeling in Vancomycin Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools for understanding and improving vancomycin. tarosdiscovery.com Molecular dynamics (MD) simulations allow scientists to study the interactions between vancomycin and its targets at an atomic level. nih.govnih.gov These simulations are used to analyze binding interactions, calculate binding free energies, and understand the structural basis for both activity and resistance. nih.govnih.gov
A key application is investigating how to overcome D-Ala-D-Lac-based resistance. Vancomycin's binding affinity to D-Ala-D-Lac is 1,000 times lower than to D-Ala-D-Ala. acs.org MD simulations have been used to study why this happens and to design modifications that could restore binding. For example, simulations have explored substituting the asparagine residue at position three of the vancomycin peptide with aspartic acid. nih.govnih.gov The analysis showed that this substitution altered the conformation of the binding cleft, potentially improving the binding to the D-Ala-D-Lac terminus found in resistant bacteria. nih.govnih.gov Such insights provide a rational basis for the chemical synthesis of new analogues with improved activity against resistant pathogens. nih.gov
These in silico models allow for the rapid assessment of molecular designs before they are synthesized, helping to prioritize the most promising candidates and avoid costly dead-ends in the drug development process. tarosdiscovery.com
Fundamental Investigations into Bacterial Cell Wall Biogenesis and Regulation for New Glycopeptide Targets
The bacterial cell wall remains a prime target for antibiotics because it is essential for bacteria and absent in mammalian hosts. pnas.orgnih.gov Vancomycin's primary mechanism is to inhibit cell wall synthesis by binding to Lipid II, the membrane-bound precursor of peptidoglycan. nih.govnih.gov Specifically, it sequesters the D-Ala-D-Ala terminus, preventing the transpeptidation and transglycosylation enzymes from cross-linking the peptidoglycan layer. nih.govmdpi.com This is an unusual mechanism as it targets the substrate rather than an enzyme, which may contribute to the delayed development of resistance. pnas.orgnih.gov
The emergence of resistance, primarily through the alteration of this D-Ala-D-Ala target, has spurred deeper investigations into the entire process of cell wall biogenesis to identify new targets. mdpi.com Research has expanded beyond simply inhibiting the final cross-linking step. For example, some newer glycopeptides like complestatin and corbomycin have an entirely different mode of action. Instead of targeting the Lipid II precursor, they bind to the mature peptidoglycan itself and inhibit the activity of autolysins. Autolysins are crucial hydrolase enzymes required for remodeling the cell wall during growth and cell division. By blocking these enzymes, the new glycopeptides prevent bacterial division. This discovery opens up a new class of targets within the broader pathway of cell wall maintenance and regulation, providing a novel avenue for the development of future glycopeptide antibiotics.
Q & A
Q. How to determine the minimum inhibitory concentration (MIC) of Vancocine against methicillin-resistant Staphylococcus aureus (MRSA) in vitro?
Methodological Answer :
- Use broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare serial dilutions of this compound (concentration range: 0.25–256 µg/mL) in cation-adjusted Mueller-Hinton broth. Inoculate with MRSA strains (ATCC 43300 as control) and incubate at 35°C for 18–24 hours.
- Confirm results with agar dilution or E-test strips for cross-validation. Report MIC50/90 values and compare with CLSI breakpoints (susceptible: ≤2 µg/mL; resistant: ≥16 µg/mL). Ensure compliance with preclinical reporting standards for experimental conditions .
Q. What experimental variables influence this compound’s efficacy in pharmacokinetic/pharmacodynamic (PK/PD) models?
Methodological Answer :
- Key variables include pH , temperature , and protein binding (e.g., serum albumin). Use in vitro PK/PD models (e.g., hollow-fiber systems) to simulate human dosing regimens. Adjust pH to mimic infection sites (e.g., acidic abscesses: pH 5.5–6.5).
- Incorporate Monte Carlo simulations to predict optimal dosing for >90% target attainment. Validate with in vivo murine thigh infection models, correlating free drug AUC/MIC ratios with bacterial load reduction .
Advanced Research Questions
Q. How to resolve contradictions in this compound efficacy data between in vitro and in vivo studies?
Methodological Answer :
- Conduct meta-analysis of discordant studies, stratifying by variables like bacterial inoculum size, growth phase (log vs. stationary), and host immune factors. Use sensitivity analysis to identify confounding variables.
- For in vivo discrepancies, perform transcriptomic profiling of bacterial populations post-treatment to detect adaptive resistance mechanisms (e.g., van gene upregulation). Cross-reference with in vitro data under matched conditions (e.g., hypoxia, biofilm models) .
Q. What methodologies are optimal for studying synergistic combinations of this compound with β-lactams against vancomycin-resistant enterococci (VRE)?
Methodological Answer :
- Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combinations with FICI ≤0.5 indicate synergy. Validate with time-kill curves (0–24 hours) using VRE strains (e.g., Enterococcus faecium ATCC 51559).
- For mechanistic insights, use proteomic analysis (LC-MS/MS) to identify cell-wall remodeling enzymes (e.g., penicillin-binding proteins) modulated by combination therapy .
Q. How to design experiments investigating this compound’s impact on gut microbiota diversity during systemic administration?
Methodological Answer :
- Use 16S rRNA sequencing of fecal samples from murine models treated with this compound (dose: 50 mg/kg, twice daily). Compare alpha/beta diversity indices pre- and post-treatment.
- Apply metagenomic shotgun sequencing to assess functional gene loss (e.g., antibiotic resistance genes, carbohydrate metabolism). Control for confounders like diet and co-administered drugs. Reference NIH guidelines for microbiota study reporting .
Data Analysis and Interpretation
Q. How to address heteroresistance phenomena in this compound susceptibility testing?
Methodological Answer :
- Perform population analysis profiling (PAP) by plating bacterial cultures on agar with graded this compound concentrations (0–8 µg/mL). Quantify subpopulations growing above MIC thresholds.
- Use whole-genome sequencing of resistant colonies to identify mutations (e.g., walK/walR regulators in S. aureus). Statistically model heteroresistance prevalence using Bayesian hierarchical models .
Q. What statistical approaches are recommended for analyzing time-dependent killing kinetics of this compound?
Methodological Answer :
- Fit time-kill data to Hill-Langmuir equations to estimate maximal killing rate () and concentration producing 50% effect (). Compare fits using Akaike Information Criterion (AIC) .
- For nonlinear mixed-effects modeling, use NONMEM or Monolix to account for inter-strain variability. Report 95% confidence intervals for pharmacodynamic parameters .
Research Design and Reporting Standards
Q. How to ensure reproducibility in this compound bioanalytical assays (e.g., HPLC quantification in plasma)?
Methodological Answer :
- Validate assays per ICH Q2(R1) guidelines : test linearity (1–100 µg/mL), accuracy (spiked recovery: 85–115%), and precision (intra-/inter-day CV <15%). Include internal standards (e.g., norvancomycin) for LC-MS/MS methods.
- Publish raw chromatograms and calibration curves in Supporting Information , citing ISO 17025 accreditation for labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
